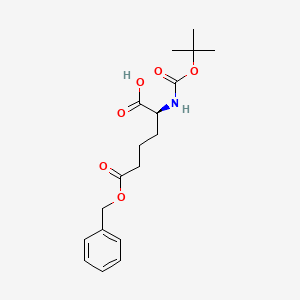

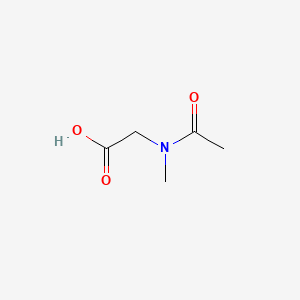

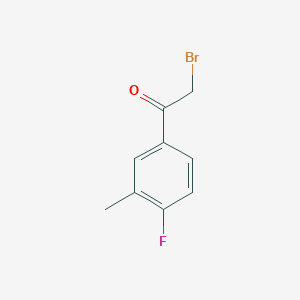

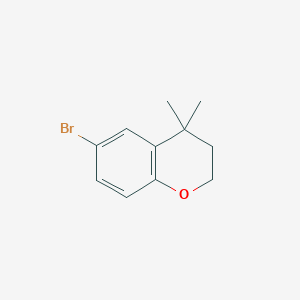

![molecular formula C7H8N2O2 B1337945 苯并[1,3]二氧杂环-5-基-肼 CAS No. 62646-09-7](/img/structure/B1337945.png)

苯并[1,3]二氧杂环-5-基-肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[1,3]dioxol-5-yl-hydrazine is a chemical moiety that is not directly mentioned in the provided papers, but its structural components and reactivity can be inferred from related compounds and reactions involving hydrazine and its derivatives. Hydrazine derivatives are commonly used in the synthesis of various heterocyclic compounds, which often exhibit significant biological activities, including anticancer, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of hydrazine derivatives can involve condensation reactions with various carbonyl compounds. For instance, o-fluorobenzaldehydes and their O-methyloximes can react with hydrazine to form indazoles . Similarly, N-(benzo[d]oxazol-2-yl)hydrazinecarboxamide can be treated with isatin derivatives to yield hydrazinecarboxamide derivatives with potential anticancer and antioxidant activities . These methods demonstrate the versatility of hydrazine in synthesizing a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and diverse. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, which are synthesized from reactions involving hydrazine, have been determined by X-ray analysis . The structure of hydrazine 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate hexafluorosilicate trihydrate has also been elucidated, showcasing the ability of hydrazine derivatives to form stable crystalline structures .

Chemical Reactions Analysis

Hydrazine and its derivatives participate in various chemical reactions. They can act as nucleophiles, attacking electrophilic centers in carbonyl compounds, leading to the formation of hydrazones and subsequent heterocyclic compounds . Hydrazine derivatives can also undergo selective esterification reactions under Mitsunobu conditions, as demonstrated by the use of isoxazole hydrazine byproducts . The chemoselectivity of hydrazine derivatives can be exploited to synthesize new compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect their reactivity and biological activity . The solubility, crystallinity, and stability of these compounds can be studied through various spectroscopic and analytical techniques, including NMR and IR spectroscopy, which are essential for understanding their structure-activity relationships . The anti-inflammatory activity of hydrazine derivatives has been evaluated using biological assays, indicating their potential therapeutic applications .

科学研究应用

合成和抗菌应用

抗菌评价

苯并[1,3]二氧杂环-5-基-肼衍生物已被合成并对其抗菌活性进行了评估。这些化合物,特别是苯并[d][1,3]二氧杂环收集的吡唑衍生物,已显示出显着的抗真菌和抗菌活性(Umesha & Basavaraju, 2014)。

抗菌剂中的结构阐明

涉及苯并[d][1,3]二氧杂环-5-基的新型吡唑衍生物的结构已被阐明并分析了其抗菌特性。这些化合物展示了开发新的抗菌剂的潜力(Naveen et al., 2018)。

抗癌和抗氧化应用

抗癌特性

苯并[1,3]二氧杂环-5-基-肼衍生物已被探索其抗癌活性。例如,衍生自α-(N)-酰基杂芳香烃的 2-苯并恶唑基腙对各种癌细胞系显示出疗效(Easmon et al., 2006)。

抗氧化活性

一项关于腙衍生物(包括苯并[1,3]二氧杂环-5-基-肼)的抗氧化活性的研究揭示了在特定分析中显着的抗氧化特性(Tayade et al., 2022)。

其他应用

分子结构分析

苯并[1,3]二氧杂环-5-基-肼衍生物的研究包括结构分析和密度泛函理论 (DFT) 计算,以了解其在各种应用中的潜力,包括作为抗菌剂(Sharma et al., 2010)。

新型衍生物的合成

苯并[1,3]二氧杂环-5-基-肼的各种衍生物已被合成,以用于生物学和医学中的潜在应用。例如,新型二氯取代的苯并恶唑-三唑-硫酮衍生物已被探索其抗氧化和驱虫活性(Satyendra et al., 2011)。

作用机制

Target of Action

Benzo[1,3]dioxol-5-YL-hydrazine and its derivatives have been found to exhibit significant activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The primary targets of this compound are microtubules and their component protein, tubulin .

Mode of Action

The compound interacts with its targets, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound’s interaction with tubulin affects the assembly of microtubules, a crucial component of the cell’s cytoskeleton . This disruption in microtubule dynamics leads to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells .

Pharmacokinetics

The compound’s anticancer activity suggests that it has sufficient bioavailability to exert its effects on target cells .

Result of Action

The result of the compound’s action is cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .

属性

IUPAC Name |

1,3-benzodioxol-5-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYFFZBYGXTAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505929 |

Source

|

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62646-09-7 |

Source

|

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。